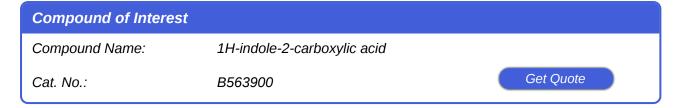


A Comparative Guide to Molecular Docking of 1H-Indole-2-Carboxylic Acid Derivatives

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For Researchers, Scientists, and Drug Development Professionals

The **1H-indole-2-carboxylic acid** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Molecular docking studies are crucial in elucidating the binding mechanisms of these derivatives and in the rational design of new, more potent inhibitors. This guide provides a comparative overview of molecular docking studies of **1H-indole-2-carboxylic acid** derivatives against various biological targets, supported by experimental data and detailed protocols.

Performance Comparison of 1H-Indole-2-Carboxylic Acid Derivatives

The following tables summarize the molecular docking performance of various **1H-indole-2-carboxylic acid** derivatives against different protein targets. The data is compiled from several key studies and presented for easy comparison.

Table 1: Antimicrobial Targets



Derivative	Target Protein	PDB ID	Binding Energy (kcal/mol)	Reference Compound	Reference Binding Energy (kcal/mol)
Indole Derivative 9	UDP-N- acetylmuram ate-L-alanine ligase (MurC)	2F00	-11.5	Ampicillin	-
Indole Derivative 9	Human lanosterol 14α- demethylase	6UEZ	-8.5	-	-
Compound 5c	Staphylococc us aureus target	-	-	-	-
Compound 5h	Candida albicans target	-	-	-	-

Note: Specific binding energies for compounds 5c and 5h were not provided in the source material, but they were identified as the most active congeners.[1]

Table 2: Anticancer Targets



Derivative	Target Protein	PDB ID	Binding Affinity/IC5 0	Reference Compound	Reference IC50
Compound C11	14-3-3η protein	-	High affinity	-	-
Compound 46	14-3-3η protein	-	IC50: 4.55 μΜ (Bel- 7402/5-Fu cells)	Sorafenib	13.31 µM
Compound 5d	EGFR	-	IC50: 89 ± 6 nM	Erlotinib	80 ± 5 nM
Compound 5e	EGFR	-	IC50: 93 ± 8 nM	Erlotinib	80 ± 5 nM
Compound 5e	CDK2	-	IC50: 13 nM	Dinaciclib	20 nM
Compound 5h	CDK2	-	IC50: 11 nM	Dinaciclib	20 nM

Table 3: Antiviral (HIV-1 Integrase) Targets

Derivative	Target Protein	Binding Affinity (kcal/mol) / IC50	Key Interactions
Indole-2-carboxylic acid (1)	HIV-1 Integrase	IC50: 32.37 μM	Chelates two Mg2+ ions, π-stacking with dA21
Compound 17a	HIV-1 Integrase	IC50: 3.11 μM	C6 halogenated benzene ring π–π stacking with viral DNA
Compound 20a	HIV-1 Integrase	IC50: 0.13 μM	Long branch on C3 interacts with hydrophobic cavity



Experimental Protocols

A generalized workflow for molecular docking of **1H-indole-2-carboxylic acid** derivatives can be summarized as follows.[2][3]

Preparation of the Receptor (Protein)

a. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[2] b. All non-essential molecules, such as water, co-factors, and existing ligands, are removed from the PDB file.[2] c. Polar hydrogens are added to the protein structure. d. Kollman charges are assigned to the protein atoms. e. The prepared protein structure is saved in the PDBQT format for use with software like AutoDock Vina.

Preparation of the Ligand (Indole Derivative)

a. The 2D structure of the **1H-indole-2-carboxylic acid** derivative is drawn using chemical drawing software and converted to a 3D structure. b. Energy minimization of the 3D ligand structure is performed. c. Gasteiger charges are assigned, and rotatable bonds are defined. d. The prepared ligand structure is saved in the PDBQT format.

Grid Box Generation

a. The binding site on the receptor is defined. This is typically the active site or a known allosteric site. b. A grid box is generated that encompasses the defined binding site. The size and center of the grid box are crucial to allow the ligand to move freely within the binding pocket.

Docking Simulation

a. Docking calculations are performed using software such as AutoDock Vina. b. The software explores different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.

Analysis of Results

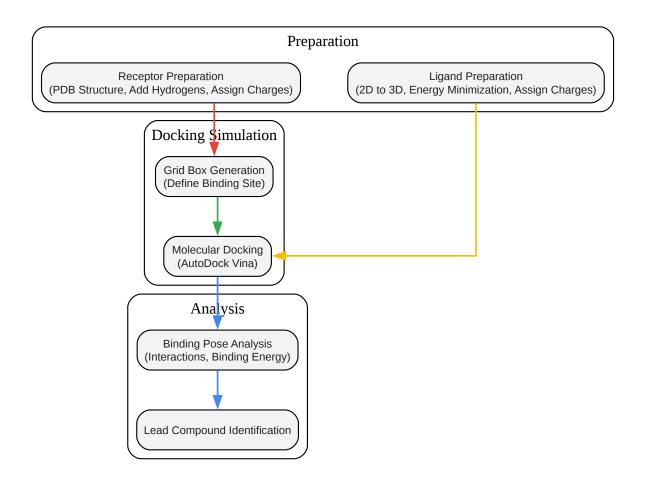
a. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of the binding



affinity. b. The docked poses are ranked based on their binding energies to identify the most favorable binding mode.

Visualizations

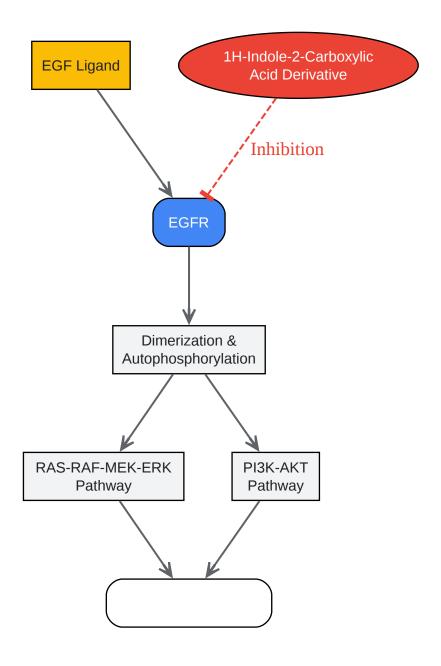
The following diagrams illustrate key concepts in the molecular docking of **1H-indole-2-carboxylic acid** derivatives.



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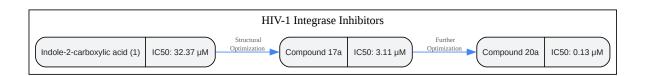
Caption: A generalized workflow for molecular docking studies.





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Caption: Inhibition of the EGFR signaling pathway by **1H-indole-2-carboxylic acid** derivatives.





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References

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